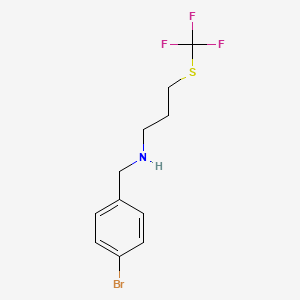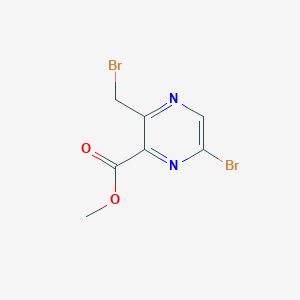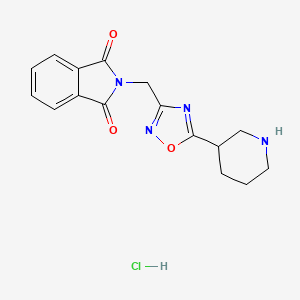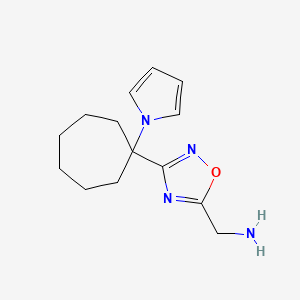
(3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine: is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a cycloheptyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Cycloheptyl Group Introduction: The cycloheptyl group can be introduced via a Grignard reaction, where a cycloheptyl magnesium bromide reacts with an appropriate electrophile.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the reaction of a hydrazide with an orthoester under acidic conditions.
Final Assembly: The final step involves the coupling of the pyrrole, cycloheptyl, and oxadiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced derivatives of the oxadiazole ring.
Substitution Products: Alkylated or acylated derivatives of the methanamine group.
Scientific Research Applications
(3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly due to its unique structure that may interact with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness: : The presence of the cycloheptyl group in (3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine imparts unique steric and electronic properties, potentially leading to different reactivity and interactions compared to its cyclohexyl and cyclopentyl analogs.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[3-(1-pyrrol-1-ylcycloheptyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C14H20N4O/c15-11-12-16-13(17-19-12)14(18-9-5-6-10-18)7-3-1-2-4-8-14/h5-6,9-10H,1-4,7-8,11,15H2 |
InChI Key |
CZXCZBMGSISYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CN)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


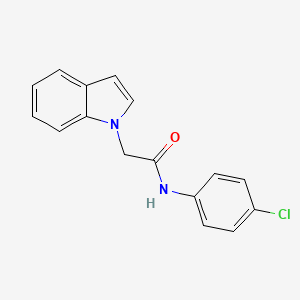
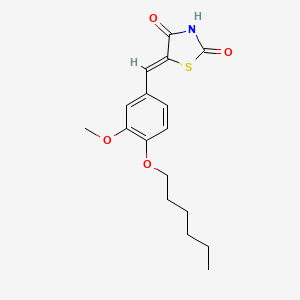

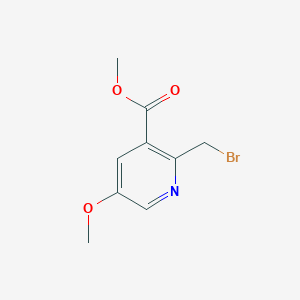
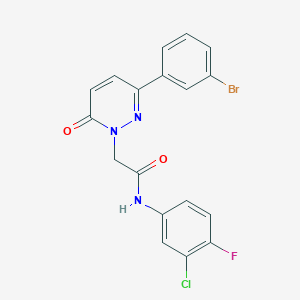

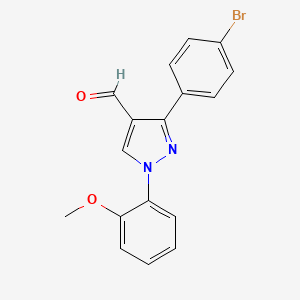


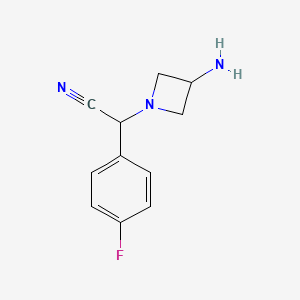
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)
